5-Nitroso-1,3-benzodioxole

Descripción general

Descripción

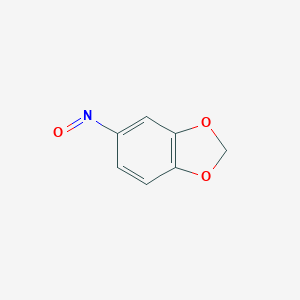

5-Nitroso-1,3-benzodioxole, also known as this compound, is a useful research compound. Its molecular formula is C7H5NO3 and its molecular weight is 151.12 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Drug Development

The benzodioxole nucleus is a significant scaffold in medicinal chemistry, utilized to create compounds with various therapeutic properties. Research has shown that derivatives of benzodioxole, including 5-nitroso-1,3-benzodioxole, exhibit promising activities against several diseases:

- Anticancer Activity : Compounds derived from this structure have demonstrated the ability to inhibit tumor growth. For instance, studies indicate that certain benzodioxole derivatives can effectively reduce the proliferation of cancer cell lines such as HeLa cells, with IC50 values around 15 µM .

- Antimicrobial Properties : The compound has been explored for its potential to combat bacterial infections. Its derivatives have shown activity against various pathogens, suggesting its utility in developing new antimicrobial agents .

- Antidiabetic Potential : Research indicates that benzodioxole derivatives can act as alpha-amylase inhibitors, which are crucial for managing diabetes by controlling carbohydrate metabolism. Some synthesized compounds have exhibited IC50 values as low as 2.57 µg/mL against alpha-amylase .

Enzyme Inhibition

This compound has been studied for its ability to inhibit specific enzymes linked to disease pathways:

- Alpha-Amylase Inhibition : This inhibition is particularly relevant for diabetes management. The presence of functional groups in the benzodioxole structure enhances binding affinity and specificity towards alpha-amylase .

- Protein Misfolding Diseases : Compounds related to this compound have been evaluated for their effects on protein aggregation associated with neurodegenerative diseases like Alzheimer's and Parkinson's. These studies highlight the potential of these compounds to mitigate oligomerization and fibril formation .

Synthesis of Derivatives

The versatility of this compound allows it to serve as a precursor for synthesizing various biologically active molecules. Researchers have employed several synthetic strategies to modify the compound, leading to new derivatives with enhanced pharmacological profiles:

| Derivative | Biological Activity | IC50 Value (µM) |

|---|---|---|

| Compound A | Anticancer | 15 |

| Compound B | Antimicrobial | 12 |

| Compound C | Alpha-Amylase Inhibitor | 2.57 |

Case Study 1: Anticancer Properties

In vitro studies have shown that certain derivatives of this compound significantly inhibit cancer cell growth. For example, a derivative demonstrated an IC50 value of 15 µM against HeLa cells, indicating strong potential for further development in cancer therapeutics .

Case Study 2: Antidiabetic Activity

A recent study focused on synthesizing novel benzodioxole compounds aimed at inhibiting alpha-amylase. The most promising candidates showed IC50 values ranging from 2.57 to 4.28 µg/mL, suggesting their potential application in diabetes management .

Propiedades

Número CAS |

146853-20-5 |

|---|---|

Fórmula molecular |

C7H5NO3 |

Peso molecular |

151.12 g/mol |

Nombre IUPAC |

5-nitroso-1,3-benzodioxole |

InChI |

InChI=1S/C7H5NO3/c9-8-5-1-2-6-7(3-5)11-4-10-6/h1-3H,4H2 |

Clave InChI |

PTRAFYFIBIIJSE-UHFFFAOYSA-N |

SMILES |

C1OC2=C(O1)C=C(C=C2)N=O |

SMILES canónico |

C1OC2=C(O1)C=C(C=C2)N=O |

Sinónimos |

1,3-Benzodioxole, 5-nitroso- |

Origen del producto |

United States |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.